molecular formula C12H6ClF3N4 B11833183 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11833183
M. Wt: 298.65 g/mol
InChI Key: FKNSRLSACHAMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound’s nomenclature follows IUPAC guidelines, prioritizing the pyrazolo[3,4-d]pyrimidine bicyclic system as the parent structure. The numbering begins at the pyrazole nitrogen, with the chlorine substituent at position 4 and the 3-(trifluoromethyl)phenyl group at position 1. Key identifiers include:

Property Value
IUPAC Name 4-chloro-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine
Molecular Formula C₁₂H₆ClF₃N₄
Molecular Weight 298.65 g/mol
SMILES C1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C(F)(F)F
InChI Key FKNSRLSACHAMFQ-UHFFFAOYSA-N

The planar bicyclic system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, with orthogonal π-orbital alignment facilitating aromatic stabilization. X-ray crystallography of analogous structures reveals bond lengths of 1.33–1.38 Å for the C=N bonds in the pyrimidine ring and 1.35–1.40 Å for the pyrazole C-N bonds, consistent with delocalized electron density. The trifluoromethyl group at the meta position of the phenyl ring introduces significant electronegativity (χ = 3.98 for CF₃) while maintaining steric bulk (van der Waals volume ≈ 42 ų), creating a distinctive electronic profile that influences both reactivity and biomolecular interactions.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazolo[3,4-d]pyrimidines emerged from mid-20th century efforts to develop purine analogs, with early work by Robins (1956) demonstrating the condensation of 5-aminopyrazoles with urea derivatives. The specific incorporation of chloro and trifluoromethylphenyl substituents reflects two key trends in 21st-century medicinal chemistry:

  • Halogenation Strategies : Chlorination at position 4 enhances leaving-group potential for nucleophilic substitution reactions, enabling facile derivatization. This approach mirrors the development of kinase inhibitors like imatinib, where halogen atoms mediate target binding.

  • Trifluoromethylation : The introduction of CF₃ groups, popularized post-2000, improves metabolic stability and membrane permeability. Comparative studies show trifluoromethylated analogs exhibit 3–5× greater bioavailability than their methyl counterparts in murine models.

A pivotal advancement occurred in 2022 with the publication of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor (EGFR) inhibitors. Molecular docking studies revealed that the 3-(trifluoromethyl)phenyl moiety in compounds like 12b (IC₅₀ = 0.016 µM against EGFRᴹᵀ) occupies hydrophobic pockets in the kinase domain through fluorous interactions. These findings validated the structural paradigm embodied by this compound as a template for targeted therapies.

Synthetic methodologies have evolved in parallel. Early routes relied on POCl₃-mediated chlorination of pyrimidinediones (60–70% yields), while contemporary approaches employ continuous flow reactors with >90% conversion efficiency for critical steps like cyclocondensation. The table below contrasts historical and modern synthetic parameters:

Parameter Traditional (1990s) Modern (2020s)
Cyclization Catalyst PCl₅ Zeolite-supported Fe³⁺
Reaction Time 8–12 hours 15–30 minutes
Chlorination Efficiency 65–75% 92–95%
Byproduct Formation 10–15% <3%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6ClF3N4

Molecular Weight

298.65 g/mol

IUPAC Name

4-chloro-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-2-7(4-8)12(14,15)16/h1-6H

InChI Key

FKNSRLSACHAMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as a formamide derivative, to form the pyrazolo[3,4-D]pyrimidine core.

    Introduction of Substituents: The chloro and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents like 4-chloroaniline and trifluoromethylbenzene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Properties

The pyrazolo[3,4-d]pyrimidine scaffold, which includes 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine, has been identified as a promising structure for developing inhibitors targeting the epidermal growth factor receptor (EGFR). Compounds derived from this scaffold have shown significant antiproliferative activity against various cancer cell lines.

Case Study: EGFR Inhibition

Research has demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine class exhibit potent activity against both wild-type and mutant forms of EGFR. For instance, one study reported that a derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) in vitro . This suggests a strong potential for these compounds in overcoming resistance to existing EGFR-targeted therapies.

Antiviral Activity

Another significant application of this compound is its potential as an antiviral agent. Research indicates that derivatives from this scaffold can inhibit viruses such as Zika virus.

Case Study: Zika Virus Inhibition

In a study focusing on antiviral properties, a compound based on the pyrazolo[3,4-d]pyrimidine structure demonstrated effective inhibition of Zika virus with an EC50 value of 5.1 µM . This highlights the versatility of this scaffold not only in oncology but also in virology.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. By modifying various substituents on the core structure, researchers have been able to enhance potency and selectivity against specific targets.

Key Findings

  • Compounds with trifluoromethyl substitutions often exhibit improved pharmacological profiles.
  • The introduction of different functional groups can lead to significant variations in inhibitory activities against kinases involved in cancer progression .

Summary Table of Applications

Application AreaCompound ActivityNotable Findings
AnticancerEGFR InhibitionIC50 values: 0.016 µM (wild-type), 0.236 µM (mutant)
AntiviralZika Virus InhibitionEC50: 5.1 µM
SAR OptimizationEnhanced PotencyModifications led to increased selectivity against targets

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or block signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-d]pyrimidine derivatives vary primarily in substituents at positions 1, 3, and 6, which modulate biological activity, solubility, and pharmacokinetics. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituent (Position 1) Molecular Formula Key Properties/Activities References
4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine 3-(Trifluoromethyl)phenyl C₁₂H₇ClF₃N₄ High lipophilicity; kinase inhibition (EGFR/Src)
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, 3-methyl C₁₂H₈ClFN₄ Anticancer activity; dual EGFR/ErbB2 inhibition
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine 3-Chlorobenzyl C₁₂H₈Cl₂N₄ Increased halogen content; potential toxicity concerns
4-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl C₁₂H₉ClN₄O Improved aqueous solubility; reduced potency
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Ethyl, 6-(trifluoromethyl) C₈H₆ClF₃N₄ Altered pharmacokinetics; smaller substituent

Key Differences and Implications

Trifluoromethyl (-CF₃) vs. Halogen Substituents :

  • The trifluoromethyl group in the target compound enhances metabolic stability and binding affinity compared to chlorinated analogues (e.g., 4-chloro-1-(3-chlorobenzyl)-...) due to its strong electron-withdrawing nature and resistance to enzymatic degradation .
  • Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit moderate activity but lower lipophilicity, impacting membrane permeability .

Aryl vs. Alkyl Substituents :

  • Aryl groups (e.g., 3,5-dimethylphenyl) improve target selectivity but may increase molecular weight and reduce solubility .
  • Alkyl substituents (e.g., ethyl) simplify synthesis but often diminish potency due to reduced aromatic interactions with kinase domains .

Methoxy (-OCH₃) vs. Chlorine (-Cl) :

  • Methoxy groups enhance solubility but reduce electron-withdrawing effects, leading to weaker receptor binding compared to chlorine or CF₃ substituents .

Biological Activity

4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS No. 1096951-17-5) is a compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H6_6ClF3_3N4_4
  • Molecular Weight : 298.65 g/mol
  • CAS Number : 1096951-17-5

The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds related to this scaffold have shown dual inhibition of EGFR and VGFR2, with IC50_{50} values ranging from 0.3 to 24 µM. The most potent analogs effectively inhibited tumor growth in MCF-7 breast cancer models by inducing apoptosis and suppressing cell migration and cycle progression .

Antiparasitic and Antifungal Properties

The pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antiparasitic and antifungal activities. Studies have documented their efficacy against various pathogens, suggesting a broad-spectrum potential in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrimidine derivatives have been explored through COX-1/COX-2 inhibition assays. Some derivatives exhibited promising results in reducing inflammation in vivo, indicating potential applications in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects include:

  • Targeting Kinases : The compound may inhibit key kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cell lines treated with pyrazolo[3,4-d]pyrimidine derivatives.
  • Inhibition of Cell Migration : The compound's ability to suppress cell migration is crucial for preventing metastasis in cancer therapy.

Case Studies

  • MCF-7 Breast Cancer Model : A study demonstrated that a related compound significantly reduced tumor size and induced apoptosis in MCF-7 cells. The mechanism involved the downregulation of anti-apoptotic proteins and activation of caspases .
  • In Vivo Anti-inflammatory Study : In a formalin-induced paw edema model, pyrazolo[3,4-d]pyrimidine derivatives showed reduced swelling and inflammation compared to controls, indicating their potential as anti-inflammatory agents .

Data Tables

Biological ActivityIC50 (µM)Mechanism
Dual EGFR/VGFR2 Inhibition0.3 - 24Kinase Inhibition
Antiparasitic ActivityVariesTargeting Pathogen Metabolism
COX Inhibition<0.0227Anti-inflammatory

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolves non-planar pyrazolo-pyrimidine core geometry (dihedral angle: 3.03° between rings) and π-stacking interactions (centroid separation: 3.665 Å) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl at C3, chloro at C4) .
  • Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]⁺ at m/z 415.1062) .

Advanced: How does the compound’s crystal structure influence its reactivity or biological interactions?

Q. Methodological Answer :

  • Hydrogen Bonding : Weak C–H⋯N bonds (3.588 Å) stabilize dimer formation, potentially enhancing solubility .
  • π-Stacking : Offset head-to-tail π-interactions propagate along the c-axis, suggesting solid-state stability but potential steric hindrance in solution-phase reactions .
  • Substituent Orientation : The 3-(trifluoromethyl)phenyl group’s tilt (31.98°) may sterically block enzymatic binding pockets, requiring computational docking studies (e.g., AutoDock Vina) to predict binding modes .

Basic: What biological targets are associated with this compound?

Q. Methodological Answer :

  • Kinase Inhibition : CDK2 inhibition (IC₅₀ < 100 nM) via competitive ATP-binding site interaction, validated by kinase profiling assays .
  • Antiangiogenic Activity : Targets VEGF receptors (e.g., VEGFR2) in HUVEC proliferation assays, with IC₅₀ values comparable to sorafenib derivatives .
  • Microbial Efflux Pump Modulation : Suppresses Salmonella efflux pumps (e.g., AcrAB-TolC) in macrophage infection models .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Q. Methodological Answer :

  • Substituent Variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to modulate binding affinity. For example, 4-fluorophenyl analogs show 3× higher CDK2 selectivity .
  • Scaffold Hybridization : Fuse the pyrazolo-pyrimidine core with piperazine (e.g., 903590-00-1) to enhance solubility and blood-brain barrier penetration .
  • In Silico Screening : Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict substituent effects on binding free energy .

Basic: What safety precautions are essential for handling this compound?

Q. Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition (evidenced by NMR monitoring of stored samples) .
  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (SDS data) .
  • Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze reactive intermediates .

Advanced: How can decomposition products be identified and mitigated during long-term storage?

Q. Methodological Answer :

  • Analytical Monitoring : LC-MS/MS detects degradation products (e.g., dechlorinated analogs) .
  • Stabilizers : Add 1% BHT to ethanolic solutions to inhibit radical-mediated decomposition .
  • Temperature Control : Avoid freeze-thaw cycles; lyophilization improves stability for >12 months .

Advanced: How to resolve contradictions in biological activity data across analogs with similar substituents?

Q. Methodological Answer :

  • Meta-Analysis : Compare datasets (e.g., N6-butyl vs. N6-methyl analogs) to identify confounding variables (e.g., assay cell lines, incubation times) .
  • Crystallographic Validation : Resolve binding poses of conflicting analogs (e.g., 890890-75-2 vs. 903590-00-1) via co-crystallization with CDK2 .
  • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., CellTiter-Glo for cytotoxicity) .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Q. Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to CDK2 (ΔG, ΔH) .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., CDK2-cyclin E) .
  • Metabolomics : Profile intracellular ATP/ADP ratios to confirm ATP-competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.